molecular formula C9H9ClN2 B11767015 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11767015
M. Wt: 180.63 g/mol
InChI Key: PNUXCBWAQFHSRF-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. This compound features a fused ring system consisting of a benzene ring and an imidazole ring, with chlorine and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-1,2-phenylenediamine with acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the compound with altered substituents.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. The exact pathways depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: Lacks the chlorine substituent but shares the core structure.

    4-Chlorobenzimidazole: Similar but without the methyl groups.

    5,6-Dimethylbenzimidazole: Contains two methyl groups but no chlorine.

Uniqueness

4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is unique due to the specific combination of chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H9ClN2/c1-5-3-4-7-9(8(5)10)12-6(2)11-7/h3-4H,1-2H3,(H,11,12)

InChI Key

PNUXCBWAQFHSRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C)Cl

Origin of Product

United States

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